

A Comprehensive Spectroscopic Guide to Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate</i>
Compound Name:	
Cat. No.:	B142199

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate**, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this compound. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering not just the data, but the rationale behind the experimental choices and interpretation.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural confirmation of novel and existing molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. For a molecule like **tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate**, which contains multiple functional groups and stereocenters, a multi-faceted spectroscopic approach is essential. This guide will walk you through the key spectroscopic data, providing insights into how each technique contributes to the complete structural puzzle.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map out the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy: A Proton's Perspective

Proton NMR (^1H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

^1H NMR Data Summary

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
1.40	singlet	9H	-	$\text{C}(\text{CH}_3)_3$
2.47-2.66	multiplet	1H	-	Morpholine-H
2.73-2.92	multiplet	1H	-	Morpholine-H
3.25-3.45	multiplet	4H	-	Morpholine-H & CH_2OH
3.70	doublet	1H	13.4	Morpholine-H
3.79	doublet of doublets	1H	11.6, 2.4	Morpholine-H
3.85	doublet	1H	12.8	Morpholine-H
4.77	triplet	1H	5.5	OH

Data obtained in DMSO-d_6 at 400 MHz.[\[1\]](#)

Interpretation and Experimental Rationale:

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its ability to form hydrogen bonds allows for the observation of the hydroxyl proton signal (at 4.77 ppm), which might otherwise be broadened or exchange with residual water in other solvents like chloroform-d (CDCl₃).

- The Tert-butyl Group: The prominent singlet at 1.40 ppm, integrating to nine protons, is the classic signature of the tert-butoxycarbonyl (Boc) protecting group's three equivalent methyl groups. Its singlet nature arises from the absence of adjacent protons.
- The Morpholine Ring Protons: The complex multiplet region between 2.47 and 3.85 ppm corresponds to the seven protons of the morpholine ring and the two protons of the hydroxymethyl group. The significant dispersion of these signals is due to the conformational rigidity of the ring and the influence of the substituents. The distinct doublet of doublets and doublets with large coupling constants are indicative of geminal and axial-equatorial couplings within the chair-like conformation of the morpholine ring.
- The Hydroxymethyl Protons: The protons of the -CH₂OH group are diastereotopic and are expected to show complex splitting patterns, contributing to the multiplet at 3.25-3.45 ppm.
- The Hydroxyl Proton: The triplet at 4.77 ppm is due to the hydroxyl proton, with the triplet multiplicity arising from coupling to the adjacent methylene (-CH₂-) protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ) (ppm)	Predicted Assignment	Rationale
~154	C=O (carbamate)	Typical chemical shift for carbamate carbonyls.
~79	C(CH ₃) ₃	Quaternary carbon of the tert-butyl group.
~70-75	Morpholine-C2	Carbon bearing the hydroxymethyl group, shifted downfield by the adjacent oxygen and nitrogen.
~66	Morpholine-C6	Carbon adjacent to the ring oxygen.
~64	CH ₂ OH	Primary alcohol carbon.
~43-45	Morpholine-C3, C5	Carbons adjacent to the nitrogen atom.
28.3	C(CH ₃) ₃	Methyl carbons of the tert-butyl group.

Note: These are predicted chemical shifts based on known values for similar structures. The chemical shifts for the morpholine ring and the Boc group are based on the reported spectrum of tert-butyl morpholine-4-carboxylate.[\[2\]](#) The chemical shift for the CH₂OH group is a typical value for a primary alcohol.

Interpretation and Experimental Rationale:

The use of a proton-decoupled ¹³C NMR experiment simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

- The Carbonyl Carbon: The signal around 154 ppm is characteristic of the carbonyl carbon in a carbamate functional group.
- The Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 79 ppm, and the three equivalent methyl carbons will give a strong signal around 28.3 ppm.

- The Morpholine Ring Carbons: The chemical shifts of the morpholine carbons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The C2 carbon, being attached to both nitrogen and the hydroxymethyl group, will be the most downfield of the ring carbons.
- The Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is expected to appear in the typical range for a primary alcohol, around 64 ppm.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3500-3200	Strong, Broad	O-H stretch	Alcohol
2975-2850	Medium-Strong	C-H stretch	Aliphatic
1680-1700	Strong, Sharp	C=O stretch	Carbamate
1250-1050	Strong	C-O stretch	Alcohol & Ether

Interpretation and Experimental Rationale:

The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or oily samples and requires minimal sample preparation.

- O-H Stretch: The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding.
- C-H Stretch: The absorptions in the 2975-2850 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic protons in the morpholine ring and the tert-butyl group.

- C=O Stretch: A strong, sharp absorption band around $1680\text{-}1700\text{ cm}^{-1}$ is a definitive indicator of the carbonyl (C=O) stretching vibration of the carbamate group.
- C-O Stretch: Strong absorptions in the fingerprint region, between $1250\text{-}1050\text{ cm}^{-1}$, correspond to the C-O stretching vibrations of the alcohol and the ether linkage within the morpholine ring.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

- Molecular Formula: $\text{C}_{10}\text{H}_{19}\text{NO}_4$ [1]
- Molecular Weight: 217.26 g/mol [1]
- Expected $[\text{M}+\text{H}]^+$: 218.1336
- Expected $[\text{M}+\text{Na}]^+$: 240.1155

Interpretation and Experimental Rationale:

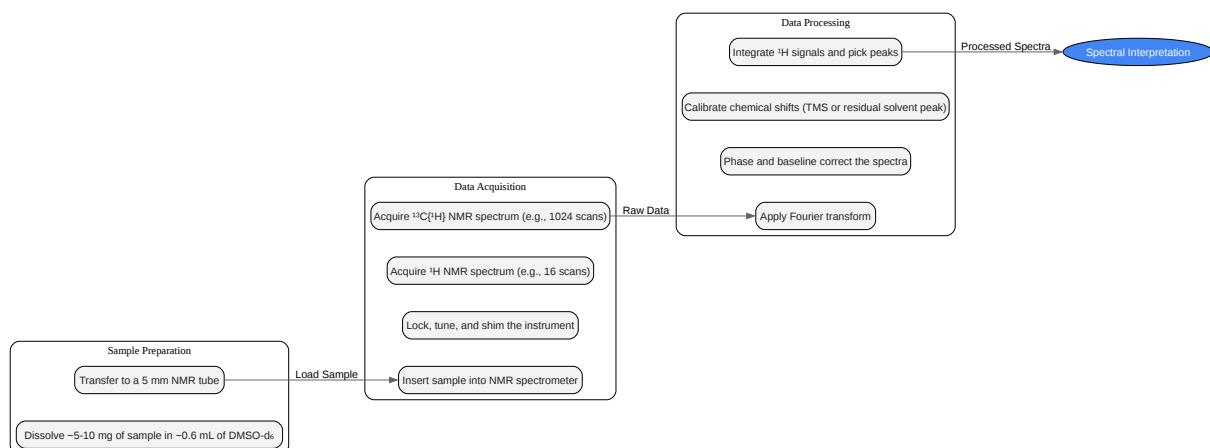
Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically results in the observation of the protonated molecule ($[\text{M}+\text{H}]^+$) with minimal fragmentation. This allows for the direct determination of the molecular weight.

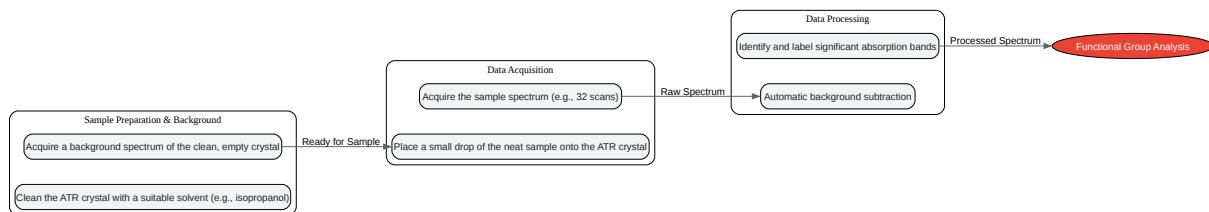
- Molecular Ion: In positive ion mode ESI-MS, the most abundant ion observed will likely be the protonated molecule at an m/z of approximately 218. A sodium adduct ($[\text{M}+\text{Na}]^+$) at m/z 240 may also be observed.
- Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da). The hydroxymethyl group

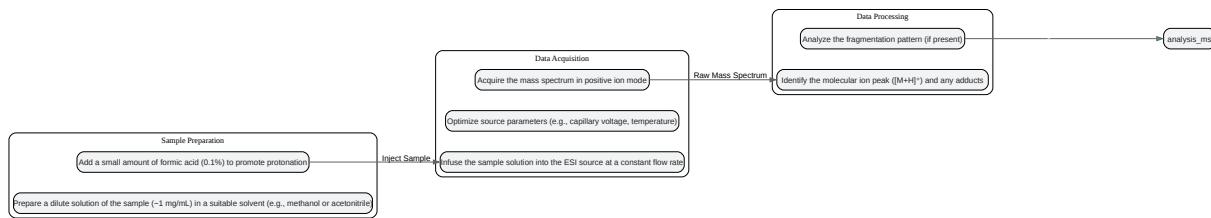
may be lost as formaldehyde (30 Da). Analysis of these fragment ions can provide further structural confirmation.

IV. Experimental Protocols

NMR Spectroscopy Protocol (^1H and ^{13}C)







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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

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